molecular formula C12H19N3O B13154714 N-(2,3-dimethylcyclohexyl)-1H-imidazole-1-carboxamide

N-(2,3-dimethylcyclohexyl)-1H-imidazole-1-carboxamide

Cat. No.: B13154714
M. Wt: 221.30 g/mol
InChI Key: SYZSJULANIBEEQ-UHFFFAOYSA-N
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Description

N-(2,3-Dimethylcyclohexyl)-1H-imidazole-1-carboxamide is a carboxamide derivative featuring a substituted cyclohexyl group attached to the imidazole core via a carboxamide linkage.

Properties

Molecular Formula

C12H19N3O

Molecular Weight

221.30 g/mol

IUPAC Name

N-(2,3-dimethylcyclohexyl)imidazole-1-carboxamide

InChI

InChI=1S/C12H19N3O/c1-9-4-3-5-11(10(9)2)14-12(16)15-7-6-13-8-15/h6-11H,3-5H2,1-2H3,(H,14,16)

InChI Key

SYZSJULANIBEEQ-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1C)NC(=O)N2C=CN=C2

Origin of Product

United States

Preparation Methods

Multi-Component Reactions (MCRs)

Multi-component reactions are widely employed for the synthesis of imidazole derivatives due to their efficiency and atom economy. The general approach involves the condensation of aldehydes, amines, and carbonyl compounds under controlled conditions.

  • Methodology:

    • Reacting substituted aldehydes with amines and α-dicarbonyl compounds in the presence of acids or bases.
    • The process typically proceeds via formation of an imidazole ring through cyclization and subsequent dehydration.
  • Application to N-(2,3-dimethylcyclohexyl)-1H-imidazole-1-carboxamide:

    • The 2,3-dimethylcyclohexylamine can be introduced as the amine component, reacting with suitable aldehyde and carbonyl precursors under acidic catalysis.

Cyclization of Imidazole Precursors

Classical synthesis involves the cyclization of α-halo ketones or α-halo amides with amines:

  • Procedure:

    • Nucleophilic substitution of α-halo ketones with amines to form intermediate amides.
    • Cyclization under thermal or catalytic conditions to form the imidazole ring.
  • Limitations:

    • Often requires harsh conditions and multistep purification.

Microwave-Assisted Synthesis

Recent advancements leverage microwave irradiation to accelerate imidazole synthesis, improving yields and reducing reaction times.

Microwave-Driven Cyclization

  • Protocol:

    • React 2-aminopyrimidines or 2-aminopyridines with α-bromocarbonyl compounds in acetonitrile under microwave irradiation at approximately 80°C for 30–60 minutes.
    • Followed by hydrazine treatment for ring opening and further functionalization.
  • Research Findings:

    • Ermolat’ev et al. (2006) demonstrated a microwave-assisted, one-pot, two-step protocol for constructing polysubstituted imidazoles, involving sequential formation of imidazo[1,2-a]pyrimidinium salts and ring opening with hydrazine.

Microwave and Nano-Catalyst Protocols

  • Nano-Catalysts:

    • Fe₃O₄ magnetic nanoparticles (MNPs) catalyze the synthesis of multi-substituted imidazoles with yields up to 97%.
    • The process involves condensation of benzil, aldehyde, ammonium acetate, and amines under microwave irradiation, with the catalyst being recyclable.
  • Data Table:

Catalyst Reaction Conditions Yield Reaction Time Reference
Fe₃O₄ MNPs MW, 80°C 95–97% 25–45 min
MgAl₂O₄ Spinel MW, 60°C 98% 50 min
La₀.₈Sr₀.₂FeYCo₁−YO₃ MW, 60°C >92% 20 min

Ultrasonic-Assisted Synthesis

Ultrasound irradiation enhances reaction rates, yields, and selectivity, often enabling milder conditions.

Sonochemical Methods

  • Debus–Radziszewski Reaction:

    • Ultrasonic irradiation of phenylglyoxal monohydrate, aldehyde, and ammonium acetate yields imidazoles in 57–73% yields at room temperature within 25–60 minutes.
  • Nano-Catalyst Assisted Ultrasonication:

    • Fe₃O₄, CoFe₂O₄, and other nano-catalysts under ultrasound significantly reduce reaction times (as low as 20 min) and increase yields (up to 95%).

Data Table:

Catalyst Ultrasound Frequency Reaction Time Yield Refs.
Fe₃O₄ MNPs 50 kHz 25–45 min 95%
CoFe₂O₄ NPs 50 kHz 20 min 95%
γ-Al₂O₃NPs 50 kHz 15 min 95%

Catalytic and Solvent-Free Techniques

Zeolite and Metal-Organic Framework Catalysis

  • Method:
    • Using Cu-SAPO-34 or Fe-Cu/ZSM-5 as catalysts under ultrasonic conditions for rapid synthesis (within 5 minutes) with yields exceeding 95%.

Deep Eutectic Solvents and Magnetic Nano-Catalysts

  • Example:
    • Magnetic nano-particles (MNP@LADES) facilitate the formation of imidazoles with yields around 94% in short times (5–10 min), with easy catalyst recovery.

Summary of Key Preparation Strategies

Method Catalyst/Conditions Typical Yield Reaction Time Advantages
Multi-Component Reaction Acidic or basic catalysts 70–90% 1–3 hours Versatile, straightforward
Microwave-Assisted No catalyst or nano-catalysts 95–98% 30–60 min Rapid, high yield
Ultrasonic-Assisted Nano-catalysts (Fe₃O₄, CoFe₂O₄) 95% 20–45 min Eco-friendly, efficient
Catalyst-Free Sonochemistry Phenylglyoxal, aldehyde, ammonium acetate 57–73% 25–60 min Mild conditions

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylcyclohexyl)-1H-imidazole-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the imidazole ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives of the cyclohexyl ring or the imidazole ring.

    Reduction: Reduced forms of the compound, potentially leading to the formation of secondary amines.

    Substitution: Substituted imidazole derivatives with various functional groups.

Scientific Research Applications

N-(2,3-dimethylcyclohexyl)-1H-imidazole-1-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylcyclohexyl)-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The compound’s structural uniqueness lies in its cyclohexyl substitution pattern. Key comparisons with related molecules include:

Compound Core Structure Substituent on Amide Nitrogen Key Features
Target Compound Imidazole 2,3-Dimethylcyclohexyl High lipophilicity; stereochemical complexity due to cyclohexyl substituent.
N-[2-(3,4-Dimethoxyphenyl)ethyl]-1H-imidazole-1-carboxamide Imidazole 3,4-Dimethoxyphenylethyl Polar methoxy groups enhance solubility; discontinued commercial availability.
2-Bromo-N-methyl-N-phenyl-1-cyclohexene-1-carboxamide Cyclohexene Phenyl + Methyl Bromine substituent increases electrophilicity; used in synthetic intermediates.
Benzimidazole-2-carboxamide derivatives Benzimidazole Aryl-benzyl groups Expanded aromatic system (benzimidazole) improves binding to enzyme active sites.

Key Observations :

  • The target compound’s cyclohexyl group contrasts with phenyl or benzyl groups in analogs, likely reducing polarity and increasing steric bulk.

Physicochemical Properties

Comparative data for key analogs:

Property N-[2-(3,4-Dimethoxyphenyl)ethyl]-1H-imidazole-1-carboxamide 2-Bromo-N-methyl-N-phenyl-1-cyclohexene-1-carboxamide Benzimidazole Derivative
Molecular Weight (g/mol) 275.3 280.16 ~400 (estimated)
Melting Point Not reported 102–103.5°C 226–227°C
Purity ≥95% 92% yield 86% yield

Inferences for Target Compound :

  • Higher molecular weight (~290–300 g/mol) compared to , with a melting point likely >100°C due to rigid cyclohexyl group.
  • Lower aqueous solubility than (due to lack of polar methoxy groups) but higher than (bulky benzimidazole).

Biological Activity

N-(2,3-dimethylcyclohexyl)-1H-imidazole-1-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including antibacterial, antifungal, antioxidant, and potential anticancer effects, supported by relevant studies and data.

Chemical Structure and Properties

The compound belongs to the imidazole class, characterized by a five-membered ring containing two nitrogen atoms. The specific structure of this compound contributes to its unique biological properties.

Antibacterial Activity

Imidazole derivatives have shown significant antibacterial properties against various pathogens. Studies indicate that compounds similar to this compound exhibit activity against resistant strains of bacteria.

  • Minimum Inhibitory Concentration (MIC) : Research has demonstrated that certain imidazole derivatives can achieve MIC values lower than 5 µg/mL against Mycobacterium tuberculosis (MTB) strains .
CompoundTarget BacteriaMIC (µg/mL)
Cpd 1aS. aureus<5
Cpd 1bE. coli<5
This compoundMTB<5

Antifungal Activity

The antifungal potential of imidazole derivatives is well-documented. These compounds exhibit effectiveness against various fungal strains, including Candida species.

  • Mechanism of Action : The antifungal activity is often attributed to the disruption of fungal cell membrane integrity and inhibition of ergosterol biosynthesis .

Antioxidant Activity

This compound has been evaluated for its antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to numerous diseases.

  • Assays Conducted : Various assays such as DPPH scavenging activity have been used to assess the antioxidant capacity of this compound .
Assay TypeResult
DPPH ScavengingSignificant activity
ABTS AssayHigh radical scavenging ability

Anticancer Potential

Emerging studies suggest that imidazole derivatives may possess anticancer properties. The mechanism involves the induction of apoptosis in cancer cells and inhibition of tumor growth.

  • Case Studies : Specific analogs have shown selective cytotoxicity against cancer cell lines such as HeLa and MCF-7 with IC50 values indicating effective concentration levels for therapeutic applications .

Research Findings

Molecular Docking Studies : Computational evaluations using molecular docking have elucidated the binding affinities of this compound to various biological targets. These studies predict that the compound interacts favorably with active sites of enzymes involved in bacterial and fungal metabolism .

In Vivo Studies : Preliminary in vivo studies have suggested that this compound can reduce infection rates in animal models treated with resistant bacterial strains. Further research is necessary to confirm these findings and explore dosage optimization for clinical applications .

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for N-(2,3-dimethylcyclohexyl)-1H-imidazole-1-carboxamide in academic settings?

  • Methodology : The compound can be synthesized via carbodiimide-mediated coupling between 1H-imidazole-1-carboxylic acid derivatives and 2,3-dimethylcyclohexylamine. For example, highlights the use of N-(prop-2-yn-1-yl)-1H-imidazole-1-carboxamide in click chemistry, suggesting carbodiimides like EDC or DCC as coupling agents for amide bond formation . Multi-component reactions (MCRs), as described in for pyrido-benzimidazoles, could also be adapted by substituting reagents to introduce the dimethylcyclohexyl group . Solvent selection (e.g., DMF or THF) and catalysts (e.g., Ru complexes in ) may influence yield .

Q. Which analytical techniques are critical for confirming the structural identity and purity of this compound?

  • Techniques :

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR (as in ) verify substituent positions and cyclohexyl stereochemistry .
  • Infrared Spectroscopy (IR) : Confirms amide C=O stretches (~1650–1700 cm⁻¹) and imidazole ring vibrations .
  • Elemental Analysis : Matches experimental and theoretical C, H, N, O percentages to assess purity .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity and detects byproducts .

Q. What preliminary biological screening approaches are recommended for this compound?

  • Screening : and suggest using in vitro assays to evaluate cytotoxicity (e.g., MTT assay) or enzyme inhibition (e.g., kinase profiling). Dacarbazine analogs () imply potential anticancer activity, warranting testing against cancer cell lines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally similar imidazole carboxamides?

  • Approach :

  • Meta-Analysis : Cross-reference studies (e.g., ’s PubMed data) to identify variables like stereochemistry, assay conditions, or cell line specificity .
  • Stereochemical Control : Synthesize enantiopure 2,3-dimethylcyclohexyl isomers (via chiral chromatography or asymmetric synthesis) and compare activities (e.g., ’s cyclohexane derivatives) .
  • Dosage Optimization : Replicate conflicting studies with standardized protocols (e.g., IC50 determination under identical conditions) .

Q. What computational strategies predict the binding interactions of this compound with biological targets?

  • Methods :

  • Molecular Docking : ’s docking studies for benzimidazole derivatives can be adapted using software like AutoDock or Schrödinger. Focus on the carboxamide group’s hydrogen-bonding potential and cyclohexyl hydrophobicity .
  • MD Simulations : Assess stability of ligand-target complexes (e.g., with GROMACS) to prioritize synthesis of high-affinity analogs .

Q. How can reaction yields be optimized in multi-step syntheses of this compound?

  • Optimization Strategies :

  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance carbodiimide-mediated coupling efficiency ( ) .
  • Catalyst Screening : Ru-based catalysts ( ) or Lewis acids (e.g., ZnCl₂) may accelerate imidazole functionalization .
  • Workflow Refinement : Use flow chemistry ( ) to reduce intermediate degradation .

Q. What role does the 2,3-dimethylcyclohexyl group play in modulating solubility and bioavailability?

  • Physicochemical Analysis :

  • LogP Calculations : Predict lipophilicity using software like ChemAxon. Compare with analogs lacking methyl groups ( ) .
  • Caco-2 Permeability Assays : Evaluate intestinal absorption potential (’s biomaterial studies) .

Emerging Applications

Q. Can this compound serve as a building block for supramolecular biomaterials?

  • Biomedical Engineering : demonstrates imidazole carboxamides in ureido-pyrimidinone-based hydrogels. The dimethylcyclohexyl group’s rigidity could enhance mechanical stability in drug delivery systems .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical integrity?

  • Scale-Up Considerations :

  • Chiral Auxiliaries : Use Evans oxazolidinones or Sharpless epoxidation to control cyclohexyl stereochemistry during amine synthesis .
  • Continuous Manufacturing : Implement inline NMR ( ) for real-time monitoring of stereoisomer ratios .

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